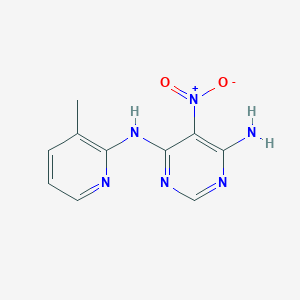

N-(3-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-Methylpyridin-2-yl)ethane-1,2-diamine” is a heterocyclic compound . It’s a type of organic compound that contains a ring structure containing at least one atom that is not carbon (such as sulfur, oxygen or nitrogen), making it a versatile compound in medicinal chemistry .

Synthesis Analysis

While the exact synthesis process for “N-(3-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine” is not available, similar compounds such as “N-(Pyridin-2-yl)amides” and “3-bromoimidazo[1,2-a]pyridines” have been synthesized from a-bromoketones and 2-aminopyridine under different reaction conditions .Aplicaciones Científicas De Investigación

Chemical Synthesis and Transformations

The compound is involved in various chemical synthesis and transformation processes. For instance, it has been studied in the context of pyrimidine N-oxides, where the oxidation of related compounds by hydrogen peroxide in trifluoroacetic acid yields products like 4,6-diamino-5-nitropyrimidin-2-ol and 5-nitropyrimidine-4,6-diamine derivatives (Cowden & Jacobson, 1980). These reactions are fundamental in creating building blocks for more complex chemical syntheses.

Ring Transformation and Reactivity

Another study explores the ring transformation of 3-Methyl-5-nitropyrimidin-4(3H)-one, demonstrating its reactivity with carbonyl compounds to produce diverse ring-transformed products, serving as synthetic equivalents of activated diformylamine and offering pathways to functionalized 4-aminopyridines and other heterocycles (Nishiwaki et al., 2003).

Synthetic Utility in Heterocyclic Chemistry

The compound's derivatives have shown significant synthetic utility, especially in the construction of nitroenamines and other nitrogen-containing heterocycles. For instance, the aminolysis of related nitropyrimidinones has been used to furnish diimines of nitromalonaldehyde, which are valuable intermediates in synthesizing azaheterocycles (Nishiwaki, Tohda & Ariga, 1996).

Antiproliferative Activity

A notable application in the biomedical field is the synthesis and evaluation of derivatives for antiproliferative activity against various cancer cell lines, indicating potential therapeutic applications. For example, derivatives like 2,6-diamino-9-benzyl-9-deazapurine have shown significant activity, highlighting the compound's relevance in medicinal chemistry (Otmar et al., 2004).

Propiedades

IUPAC Name |

4-N-(3-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N6O2/c1-6-3-2-4-12-9(6)15-10-7(16(17)18)8(11)13-5-14-10/h2-5H,1H3,(H3,11,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBJEHDWQLJIBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701328187 |

Source

|

| Record name | 4-N-(3-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701328187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816041 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-N-(3-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine | |

CAS RN |

497063-62-4 |

Source

|

| Record name | 4-N-(3-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701328187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2813183.png)

![Ethyl 2-(5-(4-ethoxyphenyl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2813190.png)

![2-(4-Chlorophenoxy)-2-methyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2813191.png)

![3,6-dichloro-N-{2-[(pyrazin-2-yl)amino]ethyl}pyridine-2-carboxamide](/img/structure/B2813200.png)

![(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol hydrochloride](/img/structure/B2813203.png)

![1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B2813204.png)